CYP3A4 Time‑Dependent Inhibition: 2-(Azetidin-3-yl)-1H-benzimidazole vs. N‑Methylated Analogue
In a time‑dependent inhibition assay using recombinant human CYP3A4 with midazolam as substrate (30 min pre‑incubation with NADPH), 2-(azetidin-3-yl)-1H-benzimidazole exhibited an IC₅₀ of 90 nM [1]. In contrast, the N‑methylated analogue 2-(azetidin-3-yl)-1‑methyl‑1H‑benzimidazole showed an IC₅₀ of 2.34 µM (2,340 nM) against CYP3A5 under comparable pre‑incubation conditions [2]. While the CYP isoforms differ (3A4 vs. 3A5), both belong to the CYP3A subfamily, and the ~26‑fold potency difference indicates that N‑methylation profoundly reduces time‑dependent CYP3A inhibition liability.
| Evidence Dimension | CYP3A time‑dependent inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 90 nM (CYP3A4, recombinant human, midazolam substrate, 30 min NADPH pre‑incubation) |
| Comparator Or Baseline | 2-(Azetidin-3-yl)-1‑methyl‑1H‑benzimidazole: IC₅₀ = 2,340 nM (CYP3A5, recombinant human, midazolam substrate, 30 min NADPH pre‑incubation) |
| Quantified Difference | ~26‑fold more potent CYP3A inhibition by the NH‑bearing compound |
| Conditions | Recombinant human CYP3A4/3A5; midazolam hydroxylation; time‑dependent inhibition protocol with 30 min NADPH pre‑incubation |
Why This Matters
The 26‑fold difference in CYP3A time‑dependent inhibition has direct implications for drug‑drug interaction risk; the NH‑containing parent compound may require more careful DDI assessment in early‑stage programmes, while the N‑methylated analogue offers a cleaner CYP profile but sacrifices the H‑bond donor.
- [1] BindingDB, Entry BDBM50584760 (CHEMBL2068968) – IC₅₀ 90 nM for CYP3A4 time‑dependent inhibition. View Source
- [2] BindingDB, Entry BDBM50584760 (CHEMBL2068968) – IC₅₀ 2.34E+3 nM for CYP3A5 time‑dependent inhibition. View Source
